molecular formula C15H32S B14555930 Pentadecane-2-thiol CAS No. 62155-05-9

Pentadecane-2-thiol

Cat. No.: B14555930
CAS No.: 62155-05-9
M. Wt: 244.5 g/mol
InChI Key: NRTPWNUAVVOPFI-UHFFFAOYSA-N
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Description

Pentadecane-2-thiol is an organic compound with the molecular formula C15H32S. It is a thiol, which means it contains a sulfur-hydrogen (SH) group attached to a carbon chain. Thiols are known for their strong and often unpleasant odors. This compound is a long-chain thiol, which makes it particularly interesting for various applications in chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with a thiourea to form an isothiouronium salt, which is then hydrolyzed to yield the thiol . Another method involves the reaction of an alkyl halide with sodium hydrosulfide, which directly produces the thiol .

Industrial Production Methods

In industrial settings, thiols are often produced through similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, self-assembled monolayers (SAMs) of thiols can be prepared by immersing a clean gold substrate into a dilute solution of the desired thiol .

Chemical Reactions Analysis

Types of Reactions

Pentadecane-2-thiol undergoes several types of chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides.

    Reduction: Disulfides can be reduced back to thiols.

    Substitution: Thiols can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Alkyl halides are commonly used as substrates in nucleophilic substitution reactions.

Major Products Formed

    Oxidation: The major product is a disulfide.

    Reduction: The major product is the original thiol.

    Substitution: The major product is the thiol derivative of the alkyl halide.

Scientific Research Applications

Pentadecane-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentadecane-2-thiol involves its ability to form strong bonds with metals and other substrates. The sulfur atom in the thiol group is highly nucleophilic, allowing it to participate in various chemical reactions. In biological systems, thiols can act as antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    Hexadecane-1-thiol: Similar in structure but with one additional carbon atom.

    Dodecane-1-thiol: Similar in structure but with a shorter carbon chain.

    Octadecane-1-thiol: Similar in structure but with a longer carbon chain.

Uniqueness

Pentadecane-2-thiol is unique due to its specific chain length and the position of the thiol group. This gives it distinct physical and chemical properties compared to other thiols. Its specific structure makes it particularly useful in the formation of self-assembled monolayers and other specialized applications .

Properties

CAS No.

62155-05-9

Molecular Formula

C15H32S

Molecular Weight

244.5 g/mol

IUPAC Name

pentadecane-2-thiol

InChI

InChI=1S/C15H32S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h15-16H,3-14H2,1-2H3

InChI Key

NRTPWNUAVVOPFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C)S

Origin of Product

United States

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